Cerasine

描述

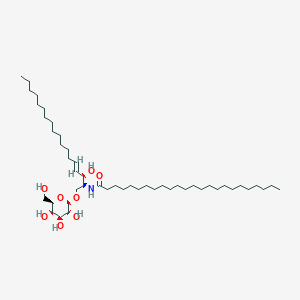

Cerasine: is a type of glycosphingolipid, specifically a galactosylceramide. It consists of a sphingosine backbone with a galactose sugar attached to the first carbon and a tetracosanoyl (24-carbon fatty acid) group attached to the nitrogen atom . This compound is a significant component of the myelin sheath in the nervous system and plays a crucial role in cell signaling and membrane structure .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cerasine typically involves the following steps:

Sphingosine Synthesis: Sphingosine is synthesized from palmitoyl-CoA and serine through a series of enzymatic reactions.

Galactosylation: The sphingosine is then galactosylated using UDP-galactose as the galactose donor, catalyzed by the enzyme galactosyltransferase.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Fermentation: Microbial fermentation to produce sphingosine.

Enzymatic Reactions: Enzymatic galactosylation and acylation.

Purification: The product is purified using chromatography techniques to ensure high purity and yield.

化学反应分析

Types of Reactions:

Oxidation: Cerasine can undergo oxidation reactions, particularly at the sphingosine backbone.

Hydrolysis: The compound can be hydrolyzed to release sphingosine, galactose, and tetracosanoic acid.

Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Hydrolysis: Acidic or enzymatic hydrolysis using glycosidases.

Substitution: Reagents such as acyl chlorides or anhydrides for acylation reactions.

Major Products Formed:

Oxidation: Oxidized sphingosine derivatives.

Hydrolysis: Sphingosine, galactose, and tetracosanoic acid.

Substitution: Various acylated derivatives depending on the substituent used.

科学研究应用

Chemistry:

- Used as a model compound to study glycosphingolipid chemistry and enzymatic reactions involving glycosylation and acylation .

Biology:

- Plays a crucial role in the structure and function of the myelin sheath in the nervous system.

- Involved in cell signaling pathways and membrane structure .

Medicine:

- Potential therapeutic target for demyelinating diseases such as multiple sclerosis.

- Used in research to develop drugs that can modulate glycosphingolipid metabolism .

Industry:

作用机制

Cerasine exerts its effects primarily through its role in cell membranes and signaling pathways. It interacts with specific receptors and enzymes involved in cell signaling, such as protein kinase C and sphingomyelinase . The compound also plays a role in the formation and maintenance of the myelin sheath, which is essential for proper nerve function .

相似化合物的比较

- beta-D-galactosyl-N-(dodecanoyl)sphingosine

- beta-D-galactosyl-N-(hexacosanoyl)sphingosine

- beta-D-galactosyl-N-(nervonoyl)sphingosine

- beta-D-galactosyl-N-(nonadecanoyl)sphingosine

- beta-D-galactosyl-N-(tricosanoyl)sphingosine

Uniqueness: Cerasine is unique due to its specific fatty acid chain length (24 carbons), which influences its physical properties and biological functions. This specific structure allows it to play a distinct role in the myelin sheath and cell signaling compared to other glycosphingolipids with different fatty acid chain lengths .

生物活性

Cerasine, a compound derived from various plant sources, has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and antitumor properties based on recent research findings.

Overview of this compound

This compound is primarily extracted from plants such as Cymbopogon martini and Pelargonium graveolens. It is known for its potential therapeutic applications due to its multifaceted biological activities. Recent studies have indicated that this compound exhibits significant antimicrobial , antioxidant , anti-inflammatory , and antitumor effects, making it a compound of interest in pharmacological research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, contributing to its potential use in developing new antimicrobial agents.

- Case Study Findings : In a study examining the antimicrobial effects of this compound against common pathogens, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 3 mg/mL against Streptococcus sanguinis and 6 mg/mL against Staphylococcus aureus .

| Pathogen | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Streptococcus sanguinis | 3 |

| Staphylococcus aureus | 6 |

| Escherichia coli | 4 |

| Candida albicans | 5 |

Antioxidant Activity

This compound's antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and may play a role in mitigating chronic diseases.

- Research Findings : In vitro studies have shown that this compound significantly increases the activity of antioxidant enzymes, which helps in reducing oxidative stress markers in experimental models .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are significant in managing conditions associated with chronic inflammation. It modulates the production of pro-inflammatory cytokines and inhibits key signaling pathways involved in inflammation.

- Mechanism of Action : this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is pivotal in the inflammatory response .

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Inhibition |

| IL-1β | Inhibition |

| IL-6 | Inhibition |

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

属性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRWMRXUOPCLD-HIIAJUEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-13-0 | |

| Record name | Kerasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes cerasine structurally different from phrenosine, another major cerebroside?

A1: While both are galactocerebrosides, this compound differs from phrenosine only in the fatty acid chain. This compound contains a saturated fatty acid (lignoceric acid), while phrenosine contains an alpha-hydroxy fatty acid (cerebronic acid). [] This subtle difference leads to distinct physical properties, including variations in their lamellar structures as revealed by X-ray diffraction studies. []

Q2: How does the structure of this compound affect its organization within cell membranes?

A2: X-ray diffraction studies reveal that this compound molecules arrange themselves in layered structures called lamellae. [] The specific arrangement of these lamellae, influenced by temperature, determines the spacing between the layers. Interestingly, this compound exhibits a simpler lamellar structure compared to phrenosine, with fewer distinct phases observed across a temperature range. []

Q3: Does this compound play a role in the immune response to brain tissue?

A3: While this compound itself doesn't appear to be a strong immunogen, it is a key component of the larger group of "brain-specific" lipids. [, ] Early research found that antisera generated against brain tissue often reacted with brain extracts from various species, a phenomenon attributed to the presence of shared lipid antigens. []

Q4: What is the significance of auxiliary lipids like lecithin and cholesterol in the context of this compound's immunological activity?

A4: Although this compound and other glycosphingolipids can act as haptens (small molecules that can elicit an immune response when attached to a larger carrier molecule), they require auxiliary lipids like lecithin and cholesterol for optimal antibody binding in complement fixation assays. [] This suggests that the organization and presentation of this compound within a lipid bilayer are crucial for its recognition by antibodies. []

Q5: What are the implications of the varying reactivity of anti-brain sera with this compound?

A5: Research has demonstrated that not all anti-brain sera react equally with this compound, even when those sera react strongly with total brain white matter lipids. [] This suggests that other lipid components within the brain, beyond just galactocerebrosides like this compound, can trigger an immune response. This observation underscores the complexity of the brain's lipid composition and its role in immune reactions. []

Q6: How does the study of this compound contribute to our understanding of diseases?

A6: this compound accumulation is a hallmark of Gaucher's disease, a genetic disorder characterized by the deficiency of the enzyme glucocerebrosidase. [] This deficiency disrupts the normal breakdown of glucocerebrosides, leading to their accumulation in various organs, particularly the spleen, liver, and bone marrow. [] Understanding the biochemical pathways and structural properties of this compound can contribute to developing therapies for Gaucher’s disease and other lipid storage disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。